(S)-2-Amino-3-(methylthio)propan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a chiral amino alcohol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-(methylthio)propanoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Various reduced derivatives.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(methylthio)propanoic acid: The precursor used in the synthesis.
3-(Methylthio)propan-1-OL: A related compound with a similar structure but lacking the amino group.
Uniqueness
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and alcohol functional groups, making it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C4H12ClNOS |
---|---|
Molecular Weight |
157.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
FEAJTAUYKAJSDO-WCCKRBBISA-N |
Isomeric SMILES |
CSC[C@H](CO)N.Cl |
Canonical SMILES |
CSCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.